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Compound of Interest

Compound Name: Succinic acid-13C2

Cat. No.: B1601779 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and determination of

isotopic purity for Succinic acid-1,4-¹³C₂. This isotopically labeled compound is a crucial tool in

metabolic research, serving as a tracer to elucidate biochemical pathways and as an internal

standard for quantitative analysis in mass spectrometry-based studies. This document outlines

a robust synthetic route, detailed experimental protocols for synthesis and purification, and

comprehensive methods for assessing isotopic enrichment.

Synthesis of Succinic acid-1,4-¹³C₂
The most common and efficient laboratory-scale synthesis of Succinic acid-1,4-¹³C₂ involves a

two-step process starting from commercially available Maleic anhydride-1,4-¹³C₂. The synthesis

pathway is outlined below:

Catalytic Hydrogenation: Maleic anhydride-1,4-¹³C₂ is reduced to Succinic anhydride-1,4-¹³C₂

via catalytic hydrogenation. This reaction targets the carbon-carbon double bond of the

maleic anhydride ring.

Hydrolysis: The resulting Succinic anhydride-1,4-¹³C₂ is then hydrolyzed to yield the final

product, Succinic acid-1,4-¹³C₂.
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Experimental Protocol: Catalytic Hydrogenation of
Maleic anhydride-1,4-¹³C₂
This protocol describes the reduction of Maleic anhydride-1,4-¹³C₂ to Succinic anhydride-1,4-

¹³C₂.

Materials:

Maleic anhydride-1,4-¹³C₂ (99 atom % ¹³C)[1]

10% Palladium on carbon (Pd/C) catalyst

Anhydrous Tetrahydrofuran (THF)

Hydrogen gas (H₂)

Inert gas (Argon or Nitrogen)

Standard glassware for inert atmosphere reactions (Schlenk line, etc.)

Hydrogenation apparatus (e.g., Parr hydrogenator or balloon hydrogenation setup)
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Magnetic stirrer and stir bar

Filter apparatus (e.g., Celite pad on a sintered glass funnel)

Procedure:

In a flame-dried round-bottom flask under an inert atmosphere, dissolve Maleic anhydride-

1,4-¹³C₂ in anhydrous THF.

Carefully add the 10% Pd/C catalyst to the solution. The amount of catalyst is typically 5-10

mol% relative to the starting material.

Seal the flask and connect it to the hydrogenation apparatus.

Evacuate the flask and backfill with hydrogen gas. Repeat this process three times to ensure

an inert atmosphere is replaced with hydrogen.

Pressurize the vessel with hydrogen gas (typically 1-4 atm). For a balloon setup, maintain a

positive pressure of hydrogen.

Stir the reaction mixture vigorously at room temperature.

Monitor the reaction progress by thin-layer chromatography (TLC) or by monitoring hydrogen

uptake. The reaction is typically complete within 2-4 hours.

Once the reaction is complete, carefully vent the hydrogen gas and purge the flask with an

inert gas.

Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the

Celite pad with fresh THF to ensure complete recovery of the product.

Remove the solvent from the filtrate under reduced pressure to yield crude Succinic

anhydride-1,4-¹³C₂ as a white solid.

Experimental Protocol: Hydrolysis of Succinic
anhydride-1,4-¹³C₂
This protocol details the conversion of Succinic anhydride-1,4-¹³C₂ to Succinic acid-1,4-¹³C₂.
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Materials:

Crude Succinic anhydride-1,4-¹³C₂ from the previous step

Deionized water

Round-bottom flask with a reflux condenser

Heating mantle or oil bath

Magnetic stirrer and stir bar

Procedure:

To the flask containing the crude Succinic anhydride-1,4-¹³C₂, add deionized water.

Fit the flask with a reflux condenser and heat the mixture to reflux with stirring.

Continue heating at reflux for 1-2 hours to ensure complete hydrolysis. The solid anhydride

will dissolve as it converts to the more soluble diacid.

After the reaction is complete, allow the solution to cool to room temperature.

Purification: Crystallization of Succinic acid-1,4-¹³C₂
Purification of the final product is achieved by crystallization from water.

Materials:

Aqueous solution of crude Succinic acid-1,4-¹³C₂

Ice bath

Büchner funnel and filter paper

Vacuum flask

Drying oven or desiccator
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Procedure:

Concentrate the aqueous solution by heating until signs of crystallization appear on the

surface.

Slowly cool the solution to room temperature to allow for the formation of crystals.

Further cool the solution in an ice bath for at least one hour to maximize crystal precipitation.

Collect the crystals by vacuum filtration using a Büchner funnel.

Wash the crystals with a small amount of ice-cold deionized water.

Dry the purified Succinic acid-1,4-¹³C₂ crystals in a drying oven at a moderate temperature

(e.g., 60-80°C) or in a desiccator under vacuum.

Isotopic Purity Analysis
The isotopic purity of the synthesized Succinic acid-1,4-¹³C₂ is critical for its use as a tracer or

internal standard. The two primary methods for determining isotopic enrichment are Nuclear

Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Succinic acid-1,4-¹³C₂ Sample

¹³C NMR Spectroscopy Mass Spectrometry (LC-MS)

Isotopic Purity Determination

Click to download full resolution via product page

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹³C NMR is a powerful non-destructive technique to confirm the positions of the ¹³C labels and

to assess the isotopic enrichment.

Experimental Protocol:

Sample Preparation: Dissolve a precisely weighed amount of the synthesized Succinic acid-

1,4-¹³C₂ in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in an NMR tube.

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a

broadband probe.

Acquisition Parameters:

Pulse Program: A standard ¹³C observe pulse sequence with proton decoupling (e.g.,

zgpg30).

Relaxation Delay (d1): A sufficiently long delay (e.g., 5-10 seconds) is crucial for accurate

quantification, allowing for full relaxation of the carboxyl carbons, which typically have long

T₁ relaxation times.[2]

Number of Scans (ns): A sufficient number of scans should be acquired to achieve a good

signal-to-noise ratio.

Spectral Width (sw): A spectral width that encompasses the expected chemical shifts of

the carboxyl and methylene carbons.

Data Processing and Analysis:

Apply Fourier transformation, phase correction, and baseline correction to the acquired

Free Induction Decay (FID).

Integrate the signals corresponding to the ¹³C-labeled carboxyl carbons and any residual

unlabeled carboxyl carbons.

The isotopic purity is calculated as the ratio of the integral of the ¹³C-labeled signal to the

sum of the integrals of the labeled and unlabeled signals.

Table 1: Expected ¹³C NMR Chemical Shifts for Succinic Acid
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Carbon Position Solvent
Approximate Chemical
Shift (ppm)

Carboxyl (C1, C4) D₂O ~180

Methylene (C2, C3) D₂O ~33

Carboxyl (C1, C4) DMSO-d₆ ~174

Methylene (C2, C3) DMSO-d₆ ~30

Note: Chemical shifts can vary slightly depending on the concentration, pH, and temperature.

Mass Spectrometry (MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive method for

determining the isotopic distribution of the synthesized succinic acid.

Experimental Protocol:

Sample Preparation: Prepare a dilute solution of the synthesized Succinic acid-1,4-¹³C₂ in a

suitable solvent compatible with the mobile phase (e.g., a mixture of water and acetonitrile).

Liquid Chromatography (LC) System:

Column: A reversed-phase C18 column or a HILIC column suitable for the separation of

polar organic acids.

Mobile Phase: A gradient of water and acetonitrile, often with a small amount of an

additive like formic acid or ammonium acetate to improve ionization.

Mass Spectrometer (MS) System:

Ionization Source: Electrospray Ionization (ESI) in negative ion mode is typically used for

carboxylic acids.

Mass Analyzer: A high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or

Orbitrap) is preferred for accurate mass measurements.
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Scan Mode: Full scan mode to observe the mass-to-charge ratio (m/z) of the deprotonated

molecule [M-H]⁻.

Data Analysis:

Extract the mass spectrum for the chromatographic peak corresponding to succinic acid.

Determine the relative abundances of the different isotopologues. For Succinic acid-1,4-

¹³C₂, the most abundant ion should be at m/z 121.03, corresponding to [¹³C₂C₂H₅O₄]⁻. The

unlabeled succinic acid will have an [M-H]⁻ ion at m/z 117.02.

The isotopic purity is calculated from the relative intensities of the labeled and unlabeled

molecular ions.

Table 2: Theoretical m/z Values for Deprotonated Succinic Acid Isotopologues

Isotopologue Formula Exact Mass [M-H]⁻

Unlabeled C₄H₅O₄⁻ 117.0193

Succinic acid-1,4-¹³C₂ ¹³C₂C₂H₅O₄⁻ 119.0260

Quantitative Data Summary
The following table summarizes typical quantitative data expected from the synthesis and

analysis of Succinic acid-1,4-¹³C₂.

Table 3: Synthesis Yield and Isotopic Purity
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Parameter Typical Value Method of Determination

Synthesis

Yield of Succinic anhydride-

1,4-¹³C₂
>95% Gravimetric

Yield of Succinic acid-1,4-¹³C₂

(after crystallization)
80-90% Gravimetric

Isotopic Purity

Isotopic Enrichment >99% ¹³C NMR Spectroscopy

Isotopic Purity (M+2

abundance)
>99% Mass Spectrometry

Chemical Purity >98% HPLC, NMR

Conclusion
This technical guide provides a comprehensive framework for the synthesis and isotopic purity

assessment of Succinic acid-1,4-¹³C₂. The described methods, from catalytic hydrogenation

and hydrolysis to detailed analytical protocols using NMR and MS, are designed to enable

researchers to produce and validate this critical tool for metabolic studies. Adherence to these

protocols will ensure the high quality and reliability of the labeled compound for demanding

research applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Synthesis and Isotopic Purity of Succinic acid-1,4-¹³C₂:
A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
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acid-13c2]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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